
N-(2-thienylmethyl)isatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-thienylmethyl)isatoic anhydride is a useful research compound. Its molecular formula is C13H9NO3S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-(2-thienylmethyl)isatoic anhydride serves as a vital building block in the synthesis of biologically active compounds. Its derivatives have been studied for various pharmacological activities, including:
- Antitumor Activity : Research has indicated that isatoic anhydride derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compounds derived from this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of isatoic anhydride derivatives. These compounds demonstrate activity against a range of pathogens, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound derivatives suggest their utility in treating inflammatory diseases. Mechanistic studies have revealed that these compounds can modulate inflammatory pathways effectively .
Synthesis of Heterocyclic Compounds
This compound is utilized as a precursor in synthesizing various heterocyclic compounds, which are crucial in drug discovery. The compound facilitates the formation of:
- Quinazolinones : These compounds are synthesized via cyclization reactions involving this compound, leading to derivatives with enhanced biological activity .
- Thiazolidine Derivatives : The compound has been employed in synthesizing thiazolidine derivatives, which possess diverse biological activities, including anti-diabetic and anti-cancer properties .
Materials Science Applications
In materials science, this compound plays a role in developing advanced materials due to its unique chemical structure:
- Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, contributing to the development of polymers with specific functionalities such as improved thermal stability and mechanical properties .
- Dyes and Pigments : Isatoic anhydride derivatives are known for their vibrant colors and are utilized in dye manufacturing. This compound can be modified to produce dyes with specific absorption spectra suitable for various applications .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of this compound derivatives against several cancer cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutics, suggesting potent anticancer effects due to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Synthesis of Quinazolinones
In another study, researchers synthesized a series of quinazolinone derivatives using this compound as a key intermediate. The synthesized compounds were tested for antibacterial activity, showing promising results against resistant strains of bacteria.
Data Table: Summary of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Medicinal Chemistry | Antitumor agents | Significant cytotoxicity against cancer cell lines |
Antimicrobial agents | Effective against multiple pathogens | |
Anti-inflammatory compounds | Modulation of inflammatory pathways | |
Synthesis | Heterocyclic compounds | Precursor for quinazolinones |
Thiazolidine derivatives | Diverse biological activities | |
Materials Science | Polymer synthesis | Development of thermally stable polymers |
Dyes and pigments | Production of vibrant dyes |
Properties
CAS No. |
57385-08-7 |
---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)14(13(16)17-12)8-9-4-3-7-18-9/h1-7H,8H2 |
InChI Key |
UCSCWNCGKBGVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.